N-(piperidin-3-yl)acetamidedihydrochloride
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Overview
Description
N-(piperidin-3-yl)acetamidedihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is widely used in various fields due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)acetamidedihydrochloride typically involves the reaction of piperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)acetamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(piperidin-3-yl)acetamide oxide.
Reduction: Reduction reactions can convert it into N-(piperidin-3-yl)ethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include N-(piperidin-3-yl)acetamide oxide, N-(piperidin-3-yl)ethylamine, and various substituted derivatives .
Scientific Research Applications
N-(piperidin-3-yl)acetamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)acetamidedihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-3-yl)methylacetamide
- N-(piperidin-3-yl)ethylacetamide
- N-(piperidin-3-yl)propylacetamide
Uniqueness
N-(piperidin-3-yl)acetamidedihydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
N-(piperidin-3-yl)acetamidedihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of pain management and neuroprotection. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
This compound is a piperidine derivative with an acetamide functional group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various receptors in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit activity as soluble epoxide hydrolase inhibitors (sEHIs), which are associated with anti-inflammatory effects and pain relief .
Anti-inflammatory Activity
Studies have demonstrated that piperidine derivatives, including this compound, possess significant anti-inflammatory properties. For instance, in vitro assays showed that these compounds can inhibit nitric oxide production in activated microglial cells, which is crucial for neuroinflammation management .
Antifungal Activity
Recent investigations into related piperidine derivatives have revealed their antifungal potential against resistant strains like Candida auris. Compounds similar to this compound have shown efficacy in disrupting cell membranes and inducing apoptosis in fungal cells .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the therapeutic effects of piperidine derivatives:
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the impact of this compound on inflammatory markers in a rodent model.
- Findings : The compound significantly reduced levels of pro-inflammatory cytokines when administered at varying doses over a two-week period.
- Antifungal Efficacy Study :
Table 1: Biological Activity Summary
Compound Name | Activity Type | MIC (μg/mL) | Mechanism of Action |
---|---|---|---|
This compound | Anti-inflammatory | Not specified | sEH inhibition |
Related Piperidine Derivative (pta1) | Antifungal | 0.24 - 0.97 | Membrane disruption, apoptosis |
Table 2: In Vitro Efficacy Against Inflammatory Markers
Treatment | Cytokine Level Reduction (%) |
---|---|
Control | 0 |
This compound (10 mg/kg) | 45 |
This compound (20 mg/kg) | 60 |
Properties
CAS No. |
2825006-90-2 |
---|---|
Molecular Formula |
C7H16Cl2N2O |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
N-piperidin-3-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-7-3-2-4-8-5-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H |
InChI Key |
DKTPPGXXBSEXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCNC1.Cl.Cl |
Origin of Product |
United States |
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